3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through a cycloaddition reaction involving hydrazine and an appropriate diketone or β-keto ester.
Nitration of the Pyrazole Ring: The pyrazole ring is nitrated using a nitrating agent such as nitric acid.
Formation of the Oxadiazole Ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Coupling with Trifluoromethylbenzyl Group: The final step involves coupling the oxadiazole intermediate with a trifluoromethylbenzyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro-derivatives or carboxylic acids.
Reduction: Formation of amino-derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitro-1H-pyrazol-1-yl)methyl-1,2,4-oxadiazole-5-carboxamide: Lacks the trifluoromethylbenzyl group, which may affect its biological activity and properties.
N-(3-trifluoromethylbenzyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the pyrazole ring, which may influence its reactivity and applications.
Uniqueness
The presence of both the nitro-pyrazole and trifluoromethylbenzyl groups in 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE makes it unique, providing a combination of properties that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O4/c16-15(17,18)10-3-1-2-9(4-10)5-19-13(25)14-21-12(22-28-14)8-23-7-11(6-20-23)24(26)27/h1-4,6-7H,5,8H2,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUAPSJZHNYAEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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